molecular formula C13H10N2O B1270518 4-(2-Aminophenoxy)benzonitrile CAS No. 30202-92-7

4-(2-Aminophenoxy)benzonitrile

Cat. No. B1270518
CAS RN: 30202-92-7
M. Wt: 210.23 g/mol
InChI Key: SBJJVBACWYPFTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(2-Aminophenoxy)benzonitrile often involves nucleophilic substitution reactions, where halogenated benzonitriles are reacted with aminophenols in the presence of base and solvent. For example, bis(4-aminophenoxy)benzonitrile(BAPB) was synthesized by reacting 2,6-dichlorobenzonitrile with 4-aminophenol, using anhydrous sodium carbonate as the acid acceptor in N,N-dimethylacetamide and toluene as solvents, achieving a yield of 64.5% (Hao Jian, 2000).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, like 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), shows the importance of intramolecular charge-transfer (ICT) states, with structure and symmetry playing a crucial role in their properties (Andreas Köhn & C. Hättig, 2004).

Chemical Reactions and Properties

Chemical reactions involving aminophenoxy benzonitriles often result in the formation of high-performance polymers and resins. For instance, 4-Aminophenoxy phthalonitrile (APPH) has been synthesized and used to catalyze the curing of resorcinol-based phthalonitrile monomer, demonstrating outstanding thermal stability and high modulus (Haitong Sheng et al., 2014).

Physical Properties Analysis

The physical properties of compounds synthesized from 4-aminophenoxy benzonitrile derivatives are notable for their solubility in aprotic polar solvents and high glass transition temperatures, indicating their potential for use in high-performance materials (A. Saxena et al., 2003).

Chemical Properties Analysis

The chemical properties of 4-aminophenoxy benzonitrile derivatives contribute to the synthesis of polymers with specific characteristics. For example, polyamides and poly(amide-imide)s derived from these compounds exhibit amorphous structures except when derived from certain acids, demonstrating the versatility of these materials for various applications (A. Saxena et al., 2003).

Scientific Research Applications

  • Chemical Synthesis

    • 4-(2-Aminophenoxy)benzonitrile is a chemical compound with the molecular formula C13H10N2O . It is used in the field of chemical synthesis .
  • Spectroscopic Characterization and Molecular Structure Analysis

    • The molecular structure of a similar compound, 4-(3-aminophenyl)benzonitrile, was studied using Density Functional Theory . The calculated wavenumbers were supported by the experimental analysis of the vibrational modes of 4-(3-aminophenoxy)benzonitrile .
    • The complete assignments of AP-PhCN have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .
    • The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure . In addition, dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time and static dielectric constant have also been determined .

Safety And Hazards

The safety data sheet for a similar compound, Benzonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-(2-aminophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-10-5-7-11(8-6-10)16-13-4-2-1-3-12(13)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJJVBACWYPFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355686
Record name 4-(2-aminophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminophenoxy)benzonitrile

CAS RN

30202-92-7
Record name 4-(2-Aminophenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30202-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-aminophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Prchalová, N Hin, AG Thomas… - Journal of medicinal …, 2019 - ACS Publications
Mas-related G-protein-coupled receptor X1 (MRGPRX1) is a human sensory neuron-specific receptor and has been actively investigated as a therapeutic target for the treatment of pain. …
Number of citations: 22 pubs.acs.org

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